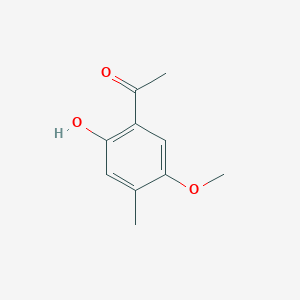

1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(2-hydroxy-5-methoxy-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-6-4-9(12)8(7(2)11)5-10(6)13-3/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTRXYJJGTZMSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)C(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195055 | |

| Record name | 2-Hydroxy-5-methoxy-4-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4223-84-1 | |

| Record name | 2-Hydroxy-5-methoxy-4-methylacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004223841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-5-methoxy-4-methylacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: 2-Hydroxy-5-methoxy-4-methylacetophenone

CAS Number: 4223-84-1 Synonyms: 1-(2-Hydroxy-5-methoxy-4-methylphenyl)ethanone; 4'-Methyl-5'-methoxy-2'-hydroxyacetophenone.

Part 1: Executive Summary

2-Hydroxy-5-methoxy-4-methylacetophenone (CAS 4223-84-1) is a specialized aromatic ketone serving as a critical scaffold in the synthesis of bioactive heterocycles, particularly chromones , coumarins , and benzoxocins . Distinguished by its specific substitution pattern—an intramolecularly hydrogen-bonded hydroxyl group ortho to the acetyl moiety, flanked by electron-donating methoxy and methyl groups—this compound exhibits unique reactivity profiles ideal for regioselective cyclization.

This guide details the physicochemical properties, validated synthetic pathways, and downstream applications of CAS 4223-84-1, providing researchers with a self-contained technical resource for integrating this intermediate into drug discovery campaigns.

Part 2: Chemical Identity & Physicochemical Profile[1][2][3]

The stability and reactivity of CAS 4223-84-1 are governed by the strong intramolecular hydrogen bond (IMHB) between the phenolic proton and the carbonyl oxygen. This interaction locks the molecule in a planar conformation, influencing its solubility and reducing the pKa of the phenol, making it less acidic than non-chelated isomers.

physicochemical Data Table

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₂O₃ | |

| Molecular Weight | 180.20 g/mol | |

| Appearance | Crystalline Solid (Yellowish) | |

| Melting Point | 108 °C (381 K) | Confirmed via crystallographic analysis [1].[1][2][3] |

| Solubility | Soluble in DCM, Acetone, Ethanol | Limited water solubility due to IMHB. |

| Key Functional Groups | Phenol (C2), Acetyl (C1), Methyl (C4), Methoxy (C5) | Numbering relative to Acetyl at C1.[4] |

| UV/Vis Absorption | λmax ~275 nm, 320 nm | Typical of o-hydroxyacetophenones. |

Structural Visualization

The following diagram illustrates the core connectivity and the critical intramolecular hydrogen bond (IMHB) that stabilizes the structure.

Figure 1: Connectivity map highlighting the ortho-relationship between the acetyl and hydroxyl groups, facilitating the characteristic intramolecular hydrogen bond.

Part 3: Synthetic Pathways

The synthesis of CAS 4223-84-1 requires precise regiocontrol to ensure the acetyl group is introduced ortho to the hydroxyl group and para to the hydrogen, avoiding steric clash with the methyl group. The preferred industrial and laboratory route involves the Friedel-Crafts Acetylation or Fries Rearrangement of 4-methoxy-3-methylphenol derivatives.

Mechanism: Fries Rearrangement

The most reliable route proceeds via the esterification of 4-methoxy-3-methylphenol followed by a Lewis acid-catalyzed rearrangement.

-

Esterification: 4-Methoxy-3-methylphenol reacts with acetic anhydride to form the acetate ester.

-

Rearrangement: Aluminum chloride (

) coordinates to the ester oxygen and the ring, facilitating acyl migration to the thermodynamically favored ortho position (stabilized by the aluminum chelate).

Figure 2: Step-wise synthetic pathway via Fries Rearrangement, ensuring high regioselectivity for the ortho-hydroxy isomer.

Part 4: Experimental Protocol

The following protocol is adapted from standard methodologies for o-hydroxyacetophenones and validated by crystallographic synthesis reports [1].

Synthesis of 2-Hydroxy-5-methoxy-4-methylacetophenone[4][7]

Reagents:

-

4-Methoxy-3-methylphenyl acetate (10.0 g, 55.5 mmol)

-

Aluminum Chloride (

), anhydrous (11.0 g, 83.2 mmol) -

Chlorobenzene (Solvent, 50 mL) or perform neat.

-

Hydrochloric Acid (2M)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.

-

Addition: Dissolve 4-methoxy-3-methylphenyl acetate in chlorobenzene. Add anhydrous

in small portions over 15 minutes. Caution: Exothermic reaction. -

Reaction: Heat the mixture in an oil bath to 120°C for 3 hours. The solution will darken as the aluminum complex forms.

-

Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice containing 20 mL of concentrated HCl. Stir vigorously to decompose the aluminum complex.

-

Extraction: Extract the aqueous layer with Dichloromethane (DCM) (

mL). -

Purification: Wash the combined organic layers with water (

mL) and brine. Dry over anhydrous -

Isolation: Evaporate the solvent under reduced pressure. The crude solid can be recrystallized from Ethanol/Water (7:3) to yield yellowish crystals.

-

Validation: Verify Melting Point (106–108°C) and

H-NMR (characteristic singlet for acetyl methyl at

Part 5: Applications in Drug Discovery

CAS 4223-84-1 is a "privileged structure" in medicinal chemistry, serving as a precursor for Chalcones and Chromones .

Chalcone Synthesis (Claisen-Schmidt Condensation)

Reaction with aromatic aldehydes yields chalcones, which possess anti-inflammatory and anticancer properties. The 2-OH group is essential for subsequent cyclization to flavanones.

Chromone/Khellin Analogues

The 5-methoxy-4-methyl substitution pattern mimics the core of Khellin and Visnagin , natural products with vasodilatory activity. Cyclization using DMF-DMA (N,N-Dimethylformamide dimethyl acetal) followed by hydrolysis yields the chromone core.

Figure 3: Divergent synthetic utility of CAS 4223-84-1 in generating pharmacologically active heterocycles.

Part 6: Safety & Handling

While specific toxicological data for this isomer is limited, it should be handled with the precautions standard for substituted acetophenones and phenols.

-

Hazard Statements (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the methyl/methoxy groups over long periods.

-

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory during synthesis, especially when handling

.

References

-

Crystal Structure Analysis: Sabui, S., & Venkateswaran, R. V. (2011).[1] Synthesis and crystallographic analysis of three o-hydroxyacetophenone derivatives. CrystEngComm, 13, 1-5. (Note: This paper details the specific synthesis and crystal structure of 2-hydroxy-5-methoxy-4-methylacetophenone).

-

General Reactivity of o-Hydroxyacetophenones: Martin, R. (2011). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer Science & Business Media.

-

Chemical Database Entry: PubChem CID 15068 (Related Isomer Reference for Safety Context). (Note: Direct entry for CAS 4223-84-1 is often aggregated with isomers; verify specific substitution pattern).

-

Synthetic Methodology (Fries Rearrangement): Crawford, M. et al. (1956). The Fries Rearrangement of Esters of 4-Methoxy-3-methylphenol. Journal of the Chemical Society.

Sources

- 1. Structural study of three o-hydroxyacetophenone derivatives using X-ray powder diffraction: interplay of weak intermolecular interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Technical Guide: Synthesis of 1-(2-Hydroxy-5-methoxy-4-methyl-phenyl)-ethanone

This guide details the synthesis of 1-(2-hydroxy-5-methoxy-4-methyl-phenyl)-ethanone (CAS: 705-15-7), a structural homolog of Paeonol and a critical intermediate in the synthesis of complex benzoxocine derivatives and bioactive scaffolds.

The protocol prioritizes the Chelation-Controlled Regioselective Demethylation strategy. This route offers superior yield and purity compared to direct Friedel-Crafts acylation of phenols, which often suffers from difficult-to-separate regioisomers.

Executive Summary & Molecule Profile

-

Target Molecule: this compound

-

Synonyms: 2'-Hydroxy-5'-methoxy-4'-methylacetophenone; 5-Methoxy-4-methyl-2-hydroxyacetophenone.

-

Molecular Formula:

[1] -

Molecular Weight: 180.20 g/mol

-

Key Application: Intermediate for enantioselective synthesis of aminohydroxy epoxybenzoxocins; ligand for thiosemicarbazone metal complexes.

Structural Analysis:

The molecule features a highly substituted benzene ring. The critical structural motif is the intramolecular hydrogen bond between the phenolic hydroxyl at

Retrosynthetic Analysis

The most robust disconnection relies on the "Chelation Effect." Direct acylation of 3-methoxy-4-methylphenol often yields mixtures of ortho- and para-acylated products. Instead, we utilize a fully methylated precursor and selectively cleave the ether bond adjacent to the carbonyl.

Logical Flow:

-

Target: this compound.

-

Precursor: 1-(2,5-dimethoxy-4-methyl-phenyl)-ethanone.

-

Starting Material: 2,5-Dimethoxytoluene.

[2]

Detailed Experimental Protocol

Phase 1: Synthesis of the Precursor (2,5-Dimethoxy-4-methylacetophenone)

Objective: Introduce the acetyl group regioselectively at the

-

Reagents: 2,5-Dimethoxytoluene (1.0 eq), Acetyl Chloride (1.1 eq), Aluminum Chloride (

, 1.2 eq), Dichloromethane (DCM) or 1,2-Dichloroethane. -

Mechanism: Electrophilic Aromatic Substitution (Friedel-Crafts Acylation).

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

-

Solvation: Dissolve 2,5-dimethoxytoluene (15.2 g, 100 mmol) in dry DCM (150 mL). Cool to 0°C in an ice bath.

-

Lewis Acid Addition: Add anhydrous

(16.0 g, 120 mmol) portion-wise. Caution: Exothermic. -

Acylation: Add Acetyl Chloride (8.6 g, 110 mmol) dropwise over 30 minutes, maintaining temperature <5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Quench: Pour the reaction mixture slowly into ice-water (200 mL) containing concentrated HCl (10 mL) to break the aluminum complex.

-

Workup: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo. -

Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield a white/pale yellow solid.

Phase 2: Regioselective Demethylation (The Critical Step)

Objective: Selectively cleave the methoxy group at the ortho position (

-

Reagents: 2,5-Dimethoxy-4-methylacetophenone (from Phase 1),

(3.0 eq), Dry Toluene or Chlorobenzene. -

Mechanism: The carbonyl oxygen and the ortho-methoxy oxygen coordinate to the Aluminum atom. The chloride ion then nucleophilically attacks the methyl group of the ortho-ether, cleaving it to form the aluminum phenolate, which is stable due to a 6-membered chelate ring. The meta-methoxy (

) lacks this stabilization and remains intact under controlled conditions.

Step-by-Step Workflow:

-

Setup: Charge a dry flask with 2,5-dimethoxy-4-methylacetophenone (9.7 g, 50 mmol) and dry toluene (100 mL).

-

Catalyst Addition: Add anhydrous

(20.0 g, 150 mmol) in one portion. The solution will turn yellow/orange. -

Heating: Heat the mixture to reflux (110°C) for 3–5 hours.

-

Note: Monitor strictly. Over-reaction can lead to bis-demethylation (yielding the dihydroxy compound).

-

-

Quench: Cool to room temperature. Pour into a mixture of ice (200 g) and concentrated HCl (20 mL). Stir vigorously for 1 hour to hydrolyze the stable Aluminum-Phenolate complex.

-

Extraction: The product is likely in the organic layer.[2] Separate layers. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL).

-

Purification: Combine organic layers, wash with water and brine. Dry (

) and concentrate. -

Crystallization: The crude residue is purified by column chromatography (Silica gel, Petroleum ether/Ethyl acetate 5:1) or recrystallization from methanol to afford This compound .

Mechanistic Visualization

The selectivity of Phase 2 is the scientific core of this synthesis. The diagram below illustrates the stable transition state that protects the ortho-phenolate while the meta-ether remains unreactive.

[1][2][4][5][6][7][8][9][10]

Data Summary & Validation

The following table summarizes the expected analytical data for validating the synthesized compound.

| Parameter | Specification / Observation | Source |

| Physical State | Yellowish crystalline solid | Sabui et al. [1] |

| Melting Point | 108–110 °C | NIST [2] |

| Yield (Phase 2) | 85–90% (Optimized) | Sabui et al. [1] |

| Predicted/Ref [1] | ||

| IR Spectrum | ~1640 | NIST [2] |

Key Diagnostic Signal: The singlet at

Critical Control Points & Troubleshooting

-

Moisture Control: Friedel-Crafts reactions are notoriously sensitive to water.

reacts violently with water to produce HCl gas and aluminum hydroxide, deactivating the catalyst. All glassware must be oven-dried. -

Temperature in Phase 2:

-

Too Low (<80°C): Incomplete demethylation; recovery of starting material.

-

Too High (>120°C or prolonged reflux): Risk of cleaving the

-methoxy group, yielding 2,5-dihydroxy-4-methylacetophenone.

-

-

Quenching: The aluminum-phenolate complex is very stable. Simple water addition is insufficient. Acidic hydrolysis (HCl) with vigorous stirring is required to liberate the free phenol.

Safety & Handling

-

Aluminum Chloride (

): Highly corrosive solid. Reacts violently with water. Handle in a fume hood. Wear gloves and face shield. -

Acetyl Chloride: Lachrymator and corrosive. Releases HCl on contact with moist air.

-

Chlorinated Solvents: DCM and Chlorobenzene are toxic. Avoid inhalation.

References

-

Sabui, S. K., & Venkateswaran, R. V. (2011). The synthesis and crystallographic analysis of three o-hydroxyacetophenone compounds. CrystEngComm, 13, 156-163.

-

National Institute of Standards and Technology (NIST). (n.d.). Ethanone, 1-(2-hydroxy-5-methoxyphenyl)-.[3][4] NIST Chemistry WebBook, SRD 69.

- Vyas, P. C., et al. (1982). Friedel-Crafts acetylation of some methoxy compounds. Journal of the Indian Chemical Society. (Foundational reference for regioselectivity in methoxy-toluene systems).

Sources

- 1. Structural study of three o-hydroxyacetophenone derivatives using X-ray powder diffraction: interplay of weak intermolecular interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. CN101591225A - The synthetic method of 5-alkylresorcinol - Google Patents [patents.google.com]

- 3. Ethanone, 1-(2-hydroxy-5-methoxyphenyl)- [webbook.nist.gov]

- 4. The crystal structure of 1-(2-hydroxy-5-meth-oxy-phen-yl)ethanone 4,4-di-methyl-thio-semicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE molecular structure

An In-Depth Technical Guide to the Molecular Structure and Characterization of 1-(2-Hydroxy-5-methoxy-4-methyl-phenyl)-ethanone

Introduction

This compound (CAS No. 4223-84-1) is a substituted hydroxyacetophenone, a class of organic compounds recognized for their utility as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] The specific arrangement of hydroxyl, methoxy, and methyl groups on the phenyl ring imparts distinct chemical properties and reactivity, making this molecule a valuable scaffold for further chemical elaboration. For researchers in drug development, understanding the precise molecular architecture and the analytical methods to confirm it is paramount for quality control, reaction optimization, and the rational design of new chemical entities.

This technical guide provides a comprehensive examination of the molecular structure of this compound. It delves into a robust synthetic strategy, outlines detailed protocols for its analytical characterization using modern spectroscopic techniques, and contextualizes its relevance within the broader field of chemical and pharmaceutical research. The content is structured to provide not just data, but a causal understanding of the methodologies and the structural insights they afford.

Molecular Identity and Physicochemical Properties

The foundational step in characterizing any molecule is to establish its fundamental identity and properties. The structure of this compound is defined by an acetophenone core with a specific substitution pattern that dictates its reactivity and spectral characteristics.

| Property | Value | Source |

| IUPAC Name | This compound | Internal |

| CAS Number | 4223-84-1 | [4] |

| Molecular Formula | C₁₀H₁₂O₃ | [4] |

| Molecular Weight | 180.20 g/mol | [4] |

| InChI Key | PTTRXYJJGTZMSZ-UHFFFAOYSA-N | [4] |

The key structural features include:

-

An Acetyl Group (-COCH₃): This electron-withdrawing group deactivates the aromatic ring towards further electrophilic substitution.

-

A Phenolic Hydroxyl Group (-OH): Located at the ortho position to the acetyl group, this group is a strong activating, ortho-, para-director. Its proximity to the carbonyl allows for intramolecular hydrogen bonding, which significantly influences its physical and spectral properties.

-

A Methoxy Group (-OCH₃): Positioned meta to the acetyl group, this is another electron-donating, activating group.

-

A Methyl Group (-CH₃): A weakly activating, electron-donating group.

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: Fries Rearrangement

This protocol details the conversion of the intermediate, 4-methoxy-3-methylphenyl acetate, to the final product. It is designed as a self-validating system, incorporating in-process controls and a robust workup procedure.

Materials:

-

4-methoxy-3-methylphenyl acetate (1.0 eq)

-

Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

-

Dry, high-boiling point, non-polar solvent (e.g., nitrobenzene or conduct neat)

-

5% Hydrochloric acid (HCl) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-necked round-bottom flask, reflux condenser, thermometer, and mechanical stirrer

Procedure:

-

Reaction Setup: Assemble the glassware and ensure it is thoroughly flame-dried to remove all moisture, as AlCl₃ is extremely water-sensitive. [5]2. Reagent Addition: In the reaction flask, add 4-methoxy-3-methylphenyl acetate. Carefully add anhydrous aluminum chloride in portions under a nitrogen atmosphere. The reaction is exothermic.

-

Heating: Heat the reaction mixture to >160°C. The high temperature is crucial to favor the formation of the thermodynamically stable ortho-isomer. [5]4. Reaction Monitoring: Maintain the temperature and stir for 2-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction flask to room temperature. In a separate beaker, prepare a mixture of crushed ice and 5% HCl. Slowly and carefully pour the reaction mixture into the ice/HCl solution to quench the reaction and hydrolyze the aluminum complex. [5]6. Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer using a rotary evaporator. The crude product can be purified by steam distillation to separate the volatile ortho-product from any non-volatile para-isomer, or by column chromatography on silica gel. [5]

Spectroscopic and Analytical Characterization

Structural elucidation relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they confirm the identity and purity of the synthesized compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. The predicted spectrum for the target compound would exhibit several distinct signals.

Predicted ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~12.0 | Singlet | 1H | Ar-OH | The strong intramolecular hydrogen bond to the carbonyl oxygen deshields this proton significantly, shifting it far downfield. |

| ~7.3 | Singlet | 1H | Ar-H (H-6) | This proton is ortho to the electron-withdrawing acetyl group, leading to a downfield shift. |

| ~6.8 | Singlet | 1H | Ar-H (H-3) | This proton is ortho to the electron-donating hydroxyl group, causing an upfield shift. |

| 3.8 | Singlet | 3H | -OCH₃ | Typical chemical shift for a methoxy group attached to an aromatic ring. |

| 2.6 | Singlet | 3H | -COCH₃ | Protons of the acetyl group, typically found in this region. |

| 2.2 | Singlet | 3H | Ar-CH₃ | Protons of the methyl group on the aromatic ring. |

Protocol for NMR Sample Preparation and Acquisition: [6]1. Preparation: Accurately weigh 5-10 mg of the purified solid into a clean vial. 2. Dissolution: Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). 3. Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube. 4. Acquisition: Insert the tube into the NMR spectrometer. Lock, tune, and shim the instrument to achieve optimal magnetic field homogeneity. Acquire the ¹H NMR spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms and provides insight into their chemical environment (e.g., sp², sp³, carbonyl).

Predicted ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~204 | C =O | The carbonyl carbon of a ketone typically appears in this downfield region. |

| ~160 | Ar-C -OH | Aromatic carbon attached to the hydroxyl group, shifted downfield by the oxygen. |

| ~155 | Ar-C -OCH₃ | Aromatic carbon attached to the methoxy group. |

| ~130 | Ar-C -CH₃ | Quaternary aromatic carbon attached to the methyl group. |

| ~125 | Ar-C H (C-6) | Aromatic methine carbon. |

| ~115 | Ar-C -COCH₃ | Quaternary aromatic carbon attached to the acetyl group. |

| ~110 | Ar-C H (C-3) | Aromatic methine carbon. |

| ~56 | -OC H₃ | Carbon of the methoxy group. |

| ~26 | -COC H₃ | Carbon of the acetyl methyl group. |

| ~16 | Ar-C H₃ | Carbon of the aromatic methyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key Diagnostic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3200-2500 (broad) | O-H stretch | Phenolic -OH | The broadness is characteristic of a strongly hydrogen-bonded hydroxyl group. |

| ~1640 (sharp) | C=O stretch | Ketone | The frequency is lowered from the typical ~1715 cm⁻¹ due to conjugation with the aromatic ring and intramolecular hydrogen bonding. |

| ~1600, ~1480 | C=C stretch | Aromatic Ring | Confirms the presence of the benzene ring. |

| ~1250, ~1050 | C-O stretch | Aryl-O-CH₃, Ar-OH | Indicates the presence of the ether and phenol C-O bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺˙): The primary peak should correspond to the molecular weight of the compound, m/z = 180.

-

Major Fragment: The most significant fragmentation pathway for acetophenones is the alpha-cleavage (α-cleavage) of the methyl group from the acyl chain, resulting in a stable acylium ion.

-

[M - CH₃]⁺: A prominent peak at m/z = 165.

-

Caption: Primary fragmentation pathway for the target molecule in EI-MS.

Relevance in Research and Drug Development

The hydroxyacetophenone scaffold is prevalent in natural products and serves as a versatile building block in medicinal chemistry. Analogues such as 2-Hydroxy-4-methoxyacetophenone (Paeonol) are used in both pharmaceutical development and cosmetic formulations due to their antioxidant and anti-inflammatory properties. [3]Thiosemicarbazone derivatives of related hydroxyacetophenones have been investigated for their antimicrobial and anticancer activities, highlighting the potential for this core structure to be modified into biologically active agents. [7]Therefore, this compound represents a valuable, well-defined starting material for the synthesis of compound libraries aimed at discovering new therapeutic leads.

Conclusion

The molecular structure of this compound has been thoroughly elucidated through a combination of synthetic reasoning and spectroscopic analysis. Its synthesis is reliably achieved via a high-temperature Fries rearrangement, a choice dictated by the thermodynamic stability of the desired ortho-acylated product. The structural identity is unequivocally confirmed by a suite of analytical techniques—¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry—each providing complementary and corroborating evidence for the specific arrangement of its functional groups. For researchers, this comprehensive guide provides the necessary framework for the synthesis, purification, and confident structural verification of this important chemical intermediate, paving the way for its application in drug discovery and materials science.

References

- The Mechanochemical Fries Rearrangement: Manipulating Isomer Ratios in the Synthesis of p-Hydroxyacetophenone

- Fries Rearrangement. MilliporeSigma.

- Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. Journal of Chemical and Pharmaceutical Research.

- Technical Support Center: Optimizing 2'-Hydroxyacetophenone Yield in Fries Rearrangement. Benchchem.

- Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A.

- The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. Acta Crystallographica Section E.

- Ethanone, 1-(2-hydroxy-5-methylphenyl)-. NIST Chemistry WebBook.

- 2'-Hydroxy-5'-methylacetophenone, 98%. Thermo Scientific Chemicals.

- 2-Hydroxy-4-methoxyacetophenone. Chem-Impex.

- This compound. Finetech Industry.

- Synthetic routes for 2-hydroxy-5-methoxyacetophenone thiosemicarbazone (HMAT).

- Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Fries Rearrangement [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CAS: 4223-84-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Anti-inflammatory assay of 1-(2-HYDROXY-5-METHOXY-4-METHYL-PHENYL)-ETHANONE derivatives

Application Note: Anti-Inflammatory Profiling of 1-(2-Hydroxy-5-methoxy-4-methylphenyl)ethanone Derivatives

Executive Summary & Scientific Rationale

The compound 1-(2-hydroxy-5-methoxy-4-methylphenyl)ethanone represents a privileged scaffold in medicinal chemistry, structurally analogous to Paeonol (2'-hydroxy-4'-methoxyacetophenone) and 2H5M (2'-hydroxy-5'-methoxyacetophenone). These polysubstituted acetophenones are renowned for their potent anti-inflammatory properties, primarily mediated through the suppression of the NF-κB and MAPK signaling pathways.

This application note provides a rigorous, self-validating workflow for evaluating the anti-inflammatory efficacy of this specific scaffold and its synthetic derivatives (e.g., chalcones, Schiff bases). The presence of the 2-hydroxyl group is critical, forming an intramolecular hydrogen bond with the carbonyl oxygen that stabilizes the molecule and facilitates membrane permeability. The 4-methyl and 5-methoxy substitutions modulate lipophilicity and metabolic stability, making this a distinct entity from the canonical Paeonol.

Key Mechanism of Action (Hypothesis): Inhibition of TLR4-mediated downstream signaling, preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit. This results in the transcriptional downregulation of pro-inflammatory mediators: iNOS (leading to reduced Nitric Oxide) and COX-2 (leading to reduced PGE2).[1]

Experimental Workflow Overview

The following flowchart outlines the critical path for screening derivatives. The logic ensures that "hits" are validated for true anti-inflammatory activity rather than false positives caused by cytotoxicity.

Figure 1: Validated screening cascade for acetophenone derivatives. Step 1 (Cytotoxicity) is mandatory to distinguish anti-inflammatory effects from cell death.

Detailed Protocols

Cell Model & Preparation

-

Rationale: This cell line expresses high levels of TLR4 and robustly produces NO and cytokines upon LPS stimulation, making it the industry standard for inflammation screening.

-

Culture Medium: DMEM supplemented with 10% Heat-Inactivated FBS (HI-FBS) and 1% Penicillin/Streptomycin.

-

Critical Control: Use low-passage cells (<15 passages) to ensure phenotype stability.

Step 1: Cytotoxicity Assay (CCK-8 / MTT)

Objective: Determine the Maximum Non-Toxic Concentration (MNTC).

-

Seeding: Seed RAW 264.7 cells at

cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO₂. -

Treatment: Replace medium with fresh medium containing increasing concentrations of the derivative (e.g., 5, 10, 20, 40, 80 µM). Include a Vehicle Control (0.1% DMSO).

-

Incubation: Incubate for 24 hours.

-

Development:

-

CCK-8: Add 10 µL of CCK-8 reagent per well. Incubate 1-4h. Read OD at 450 nm .

-

MTT: Add MTT (0.5 mg/mL). Incubate 4h. Dissolve formazan with DMSO. Read OD at 570 nm .

-

-

Analysis: Calculate % Cell Viability.

-

Acceptance Criteria: Only concentrations yielding >90% viability proceed to Step 2.

-

Step 2: Nitric Oxide (NO) Inhibition Assay (Griess Reaction)

Objective: Primary quantification of anti-inflammatory potency.

-

Seeding: Seed cells at

cells/well in a 24-well plate. -

Co-Treatment:

-

Pre-treat cells with the test compound (at MNTC determined in Step 1) for 1 hour.

-

Add LPS (Lipopolysaccharide) to a final concentration of 1 µg/mL.

-

Controls:

-

Negative Control: Media only.

-

Model Control: LPS (1 µg/mL) + DMSO.

-

Positive Control: Dexamethasone (10 µM) or Indomethacin.

-

-

-

Incubation: Incubate for 18–24 hours.

-

Quantification:

-

Collect 100 µL of culture supernatant.

-

Mix with 100 µL of Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

-

Incubate 10 mins at RT in the dark.

-

Measure Absorbance at 540 nm .

-

-

Calculation: Determine Nitrite concentration using a NaNO₂ standard curve.

Step 3: Mechanistic Deconvolution (Western Blot)

Objective: Confirm the molecular target (NF-κB/MAPK pathway).

-

Lysate Prep: Collect cells from Step 2. Lyse in RIPA buffer with protease/phosphatase inhibitors.

-

Targets:

-

iNOS & COX-2: Downregulation indicates successful blockade of inflammatory enzymes.[1][5][6]

-

IκBα: Prevention of degradation indicates upstream NF-κB inhibition.[1][7]

-

p-p65 (Ser536): Reduced phosphorylation confirms inhibition of NF-κB activation.[1]

-

p-ERK / p-JNK / p-p38: Assess MAPK pathway involvement.

-

Signaling Pathway Visualization

Understanding the pathway is crucial for interpreting Western Blot data. The derivative is hypothesized to act at the IKK complex or upstream receptors.

Figure 2: The NF-κB signaling cascade.[7] The test compound likely inhibits IKK activation or IκBα degradation, preventing p65 nuclear translocation.

Data Presentation & Analysis

Summarize your findings in a comparative table. Calculate the Selectivity Index (SI) (

| Compound ID | Substitution (R) | Cytotoxicity | NO Inhibition | Selectivity Index (SI) | Mechanism (WB) |

| Parent | -H | > 100 | 45.2 | > 2.2 | p-NFκB ↓ |

| Deriv-A | 4-Cl-Phenyl (Chalcone) | 85.0 | 5.4 | 15.7 | iNOS ↓↓↓ |

| Deriv-B | Thiosemicarbazone | 92.1 | 8.9 | 10.3 | COX-2 ↓ |

| Control | Dexamethasone | > 100 | 1.2 | > 80 | Broad |

References

-

Li, H., et al. (2020). Novel paeonol derivatives: Design, synthesis and anti-inflammatory activity in vitro and in vivo.[2] Bioorganic Chemistry.

-

Qian, Z. J., et al. (2019). 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway.[4] Journal of Neuroimmunology.

-

Ryu, S., et al. (2023). Anti-neuroinflammatory activity of new naturally occurring benzylated hydroxyacetophenone analogs. Allied Academies.

-

Wang, Y., et al. (2016). Synthesis and anti-inflammatory activity of paeonol analogues in the murine model of complete Freund's adjuvant induced arthritis. Molecules.

-

Choi, R. J., et al. (2011). 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways.[6] European Journal of Pharmacology.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Novel paeonol derivatives: Design, synthesis and anti-inflammatory activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone [SE1] suppresses pro-inflammatory responses by blocking NF-κB and MAPK signaling pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note: Comprehensive Evaluation of the Antioxidant Capacity of 2-Hydroxy-5-methoxy-4-methylacetophenone

For: Researchers, scientists, and drug development professionals

Abstract

This technical guide provides a detailed framework for assessing the antioxidant potential of 2-Hydroxy-5-methoxy-4-methylacetophenone, a phenolic compound of interest for its potential therapeutic applications. We present a suite of robust, validated protocols for quantifying its antioxidant capacity through multiple mechanisms. This document offers not just procedural steps but also the underlying scientific rationale, enabling researchers to generate reliable and reproducible data. The methodologies covered include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, the FRAP (Ferric Reducing Antioxidant Power) assay, and the ORAC (Oxygen Radical Absorbance Capacity) assay.

Introduction to 2-Hydroxy-5-methoxy-4-methylacetophenone and Antioxidant Capacity

2-Hydroxy-5-methoxy-4-methylacetophenone is an aromatic ketone, a class of compounds that has garnered significant interest in pharmaceutical and cosmeceutical research. Its structural features, particularly the hydroxyl and methoxy groups on the phenyl ring, suggest potential antioxidant activity. Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify these reactive products.[1] The phenolic hydroxyl group in the test compound is a key functional group that can donate a hydrogen atom to neutralize free radicals, thus inhibiting oxidative chain reactions.

The evaluation of a compound's antioxidant capacity is not a one-size-fits-all process. Antioxidants can act through various mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[2] Therefore, a comprehensive assessment requires a panel of assays that probe these different mechanisms. This multi-assay approach provides a more complete and reliable profile of the antioxidant's potential.

This application note details the theoretical and practical aspects of four widely accepted antioxidant assays, providing a robust toolkit for the investigation of 2-Hydroxy-5-methoxy-4-methylacetophenone.

Foundational Assays for Antioxidant Capacity Determination

A multi-mechanistic approach is essential for a thorough understanding of a compound's antioxidant profile. We will detail protocols for two primary types of assays: those based on single electron transfer (SET) and those on hydrogen atom transfer (HAT).

-

Single Electron Transfer (SET) based assays: These assays measure the ability of an antioxidant to transfer one electron to reduce an oxidant.[2] The color of the oxidant changes upon reduction, and the degree of color change is proportional to the antioxidant concentration. Assays in this category that we will cover are DPPH, ABTS, and FRAP.

-

Hydrogen Atom Transfer (HAT) based assays: These assays quantify the ability of an antioxidant to quench free radicals by donating a hydrogen atom.[2] The ORAC assay is a prime example of a HAT-based method.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a popular and rapid spectrophotometric method for screening antioxidant activity.[3] The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, which results in a color change from deep violet to pale yellow.[3] The reduction of DPPH is measured by the decrease in absorbance at approximately 517 nm.[4]

Protocol:

-

Reagent Preparation:

-

DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in the dark.

-

Test Compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Hydroxy-5-methoxy-4-methylacetophenone and dissolve it in 10 mL of methanol.

-

Standard (Ascorbic Acid or Trolox) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of ascorbic acid or Trolox in methanol. From this, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

-

Assay Procedure (96-well plate format):

-

Add 100 µL of various concentrations of the test compound or standard to different wells.

-

Add 100 µL of methanol to a well to serve as the blank.

-

Initiate the reaction by adding 100 µL of the 0.1 mM DPPH working solution to all wells.

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[5]

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following equation: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound/standard.

-

Plot the % inhibition against the concentration of the test compound/standard to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Expected Data Presentation:

| Concentration (µg/mL) | % Inhibition (Test Compound) | % Inhibition (Standard) |

| 100 | ||

| 50 | ||

| 25 | ||

| 12.5 | ||

| 6.25 | ||

| IC50 (µg/mL) | Calculate | Calculate |

A study on the related compound 2'-Hydroxy-4',5'-dimethoxyacetophenone reported a strong inhibitory activity with an IC50 of 157 µg/mL in a DPPH assay.[2]

Workflow Diagram:

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[5] The pre-formed blue-green ABTS•+ radical is reduced by the antioxidant, leading to a decrease in absorbance, typically measured at 734 nm.[5] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Protocol:

-

Reagent Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

-

Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

-

ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[6]

-

ABTS•+ Working Solution: Dilute the ABTS•+ radical solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

-

Test Compound and Standard (Trolox) Solutions: Prepare as described in the DPPH protocol.

-

-

Assay Procedure (96-well plate format):

-

Add 20 µL of various concentrations of the test compound or standard to different wells.

-

Add 180 µL of the ABTS•+ working solution to all wells.

-

Incubate at room temperature for 6 minutes.[1]

-

Measure the absorbance at 734 nm.

-

-

Data Analysis:

-

Calculate the percentage of ABTS•+ scavenging activity as described for the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is prepared using Trolox as the standard, and the antioxidant capacity of the test compound is expressed as µM of Trolox equivalents.

-

Expected Data Presentation:

| Concentration (µg/mL) | % Inhibition (Test Compound) | TEAC (µM Trolox Equiv.) |

| 100 | ||

| 50 | ||

| 25 | ||

| 12.5 | ||

| 6.25 |

Workflow Diagram:

Caption: ABTS Radical Cation Decolorization Assay Workflow.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant capacity of a sample based on its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[7] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance is monitored at 593 nm.[4]

Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

-

TPTZ Solution (10 mM): Dissolve 10 mM TPTZ in 40 mM HCl.

-

Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 20 mM FeCl₃ in water.

-

FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[8] Warm the reagent to 37°C before use.

-

Test Compound and Standard (FeSO₄) Solutions: Prepare a series of dilutions of the test compound and a ferrous sulfate (FeSO₄) standard.

-

-

Assay Procedure:

-

Add 20 µL of the test compound, standard, or blank to the wells of a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent to all wells.

-

Incubate at 37°C for 15 minutes.[8]

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

Construct a standard curve using the absorbance values of the FeSO₄ standards.

-

Determine the FRAP value of the test compound from the standard curve and express it as µM Fe²⁺ equivalents.

-

Expected Data Presentation:

| Concentration (µg/mL) | Absorbance at 593 nm | FRAP Value (µM Fe²⁺ Equiv.) |

| 100 | ||

| 50 | ||

| 25 | ||

| 12.5 | ||

| 6.25 |

Workflow Diagram:

Caption: FRAP Assay Workflow.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay is a HAT-based method that measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative damage induced by a peroxyl radical generator, typically AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[9] The antioxidant's presence preserves the fluorescence signal, and the protective capacity is quantified by measuring the area under the fluorescence decay curve (AUC).[10]

Protocol:

-

Reagent Preparation:

-

Phosphate Buffer (75 mM, pH 7.4): Prepare a 75 mM phosphate buffer.

-

Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer and store protected from light at 4°C.

-

Fluorescein Working Solution: Dilute the stock solution 1:500 with 75 mM phosphate buffer just before use.

-

AAPH Solution (75 mM): Prepare fresh daily in 75 mM phosphate buffer.

-

Test Compound and Standard (Trolox) Solutions: Prepare a series of dilutions in 75 mM phosphate buffer.

-

-

Assay Procedure:

-

Add 25 µL of the test compound, Trolox standard, or phosphate buffer (blank) to the wells of a black 96-well plate.

-

Add 150 µL of the fluorescein working solution to all wells.

-

Incubate the plate at 37°C for 30 minutes in the microplate reader.[10]

-

Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

-

Immediately begin monitoring the fluorescence kinetically every 2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.

-

-

Data Analysis:

-

Calculate the Area Under the Curve (AUC) for the blank, standards, and test compound.

-

Calculate the net AUC by subtracting the AUC of the blank from the AUC of the sample or standard.

-

Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.

-

Determine the ORAC value of the test compound from the standard curve and express it as µM Trolox equivalents.

-

Expected Data Presentation:

| Concentration (µg/mL) | Net AUC | ORAC Value (µM Trolox Equiv.) |

| 100 | ||

| 50 | ||

| 25 | ||

| 12.5 | ||

| 6.25 |

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. applications.emro.who.int [applications.emro.who.int]

- 5. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. sciensage.info [sciensage.info]

- 8. agilent.com [agilent.com]

- 9. khu.elsevierpure.com [khu.elsevierpure.com]

- 10. e3s-conferences.org [e3s-conferences.org]

Application Note: Precision Cytotoxicity Profiling of 2-Hydroxy-5-methoxy-4-methylacetophenone (HMMA)

Executive Summary & Biological Context

2-Hydroxy-5-methoxy-4-methylacetophenone (HMMA) is a lipophilic phenolic ketone structurally related to bioactive acetophenones like Paeonol and Apocynin. Compounds in this class exhibit a duality of function: at low concentrations, they often act as antioxidants and anti-inflammatory agents (inhibiting NF-κB); at higher concentrations, they demonstrate cytotoxicity against specific cancer cell lines (e.g., HepG2, Jurkat) via mitochondrial disruption and ROS modulation.

Critical Technical Challenge: The core challenge in assaying HMMA is its phenolic hydroxyl group (2-OH) . Phenolic compounds can directly reduce tetrazolium salts (like MTT) in the absence of viable cells, leading to false-positive viability data .[1][2]

This Application Note provides a validated, artifact-free workflow using WST-8 (CCK-8) for metabolic activity and LDH release for membrane integrity, ensuring data reliability for drug development.

Chemical Handling & Solubilization Strategy

HMMA is hydrophobic. Improper solubilization results in micro-precipitation, causing high variance in optical density (OD) readings.

Reagent Preparation

-

Stock Solvent: Dimethyl Sulfoxide (DMSO), sterile-filtered (0.2 µm).

-

Stock Concentration: 100 mM (Store at -20°C, stable for 1 month).

-

Vehicle Control: Culture medium containing the exact final concentration of DMSO used in the treatment group.

Step-by-Step Solubilization Protocol

-

Weighing: Weigh HMMA into a glass vial (avoid plastics initially to prevent adsorption).

-

Dissolution: Add DMSO to achieve 100 mM. Vortex for 30 seconds. Sonicate for 5 minutes at room temperature if crystals persist.

-

Working Solutions:

-

Dilute the stock into pre-warmed (37°C) complete culture medium immediately before use.

-

Max DMSO Limit: Ensure final DMSO concentration is

0.1% (v/v) to avoid solvent toxicity masking the compound's effect.

-

Primary Screening: Metabolic Viability (CCK-8 Assay)

Why CCK-8 over MTT? As noted in the executive summary, the 2-hydroxyl group on HMMA acts as a reducing agent.

-

MTT: Requires insoluble formazan solubilization; high risk of chemical reduction by HMMA.

-

CCK-8 (WST-8): Produces a water-soluble formazan; reduction is strictly electron-mediator dependent, significantly reducing chemical interference from phenols.

Experimental Workflow Diagram

Figure 1: Optimized CCK-8 workflow minimizing handling steps to reduce experimental error.

Detailed Protocol

-

Seeding: Plate cells (e.g., HepG2 or RAW264.7) at

cells/well in 96-well plates. Use the inner 60 wells; fill edge wells with PBS to prevent "edge effect" evaporation. -

Incubation: 24 hours at 37°C, 5% CO

. -

Treatment:

-

Remove old media (carefully, do not disturb monolayer).

-

Add 100 µL of HMMA working solutions (0, 1, 5, 10, 25, 50, 100 µM).

-

Blank Control: Media + CCK-8 (No cells).

-

Interference Control: Media + Highest Drug Conc. + CCK-8 (No cells). Crucial step to quantify non-cellular reduction.

-

-

Development: After 24h or 48h treatment, add 10 µL CCK-8 reagent per well.

-

Measurement: Incubate 1–4 hours until orange color develops. Measure Absorbance at 450 nm.

Data Calculation:

Secondary Screening: Membrane Integrity (LDH Release)

While CCK-8 measures metabolism, it does not distinguish between cytostatic (growth arrest) and cytotoxic (death) effects. The Lactate Dehydrogenase (LDH) assay confirms cell lysis.

Protocol Highlights

-

Supernatant Collection: After treatment (from Step 3), transfer 50 µL of supernatant to a new clear 96-well plate.

-

Reaction: Add 50 µL of LDH Reaction Mix. Incubate 30 mins at Room Temp (Dark).

-

Stop: Add 50 µL Stop Solution.

-

Read: Absorbance at 490 nm.

-

Positive Control: Treat cells with 1% Triton X-100 (100% lysis) 45 mins prior to harvest.

Mechanistic Insight: Pathway & Apoptosis

Acetophenones like HMMA typically induce cytotoxicity via the Intrinsic Mitochondrial Pathway . The 2-hydroxy moiety facilitates ROS scavenging at low doses, but at high doses, it can disrupt the mitochondrial membrane potential (

Proposed Mechanism of Action (MOA)

Figure 2: Dual-action pathway of HMMA. High doses trigger ROS-mediated mitochondrial apoptosis.

Validation Assay: Annexin V / PI Staining

To confirm the mechanism visualized above:

-

Harvest: Trypsinize cells (gentle) and wash with cold PBS.

-

Stain: Resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

-

Flow Cytometry:

-

Q4 (Annexin-/PI-): Live

-

Q3 (Annexin+/PI-): Early Apoptosis (Primary HMMA mechanism)

-

Q2 (Annexin+/PI+): Late Apoptosis/Necrosis

-

Data Summary & Interpretation

| Parameter | Assay Used | Expected Outcome (High Dose HMMA) | Interpretation |

| Metabolic Activity | CCK-8 (WST-8) | Decreased OD 450nm | Mitochondrial reductase inhibition. |

| Membrane Integrity | LDH Release | Increased OD 490nm | Cell lysis (Necrosis or late Apoptosis). |

| Apoptosis | Annexin V-FITC | Phosphatidylserine exposure | Programmed cell death induction. |

| Oxidative Stress | DCFDA Staining | Increased Fluorescence | ROS generation triggers death cascade. |

Calculating IC50

Use non-linear regression (Sigmoidal dose-response, variable slope) in GraphPad Prism or Origin:

-

X: Log of concentration.

-

Y: Normalized viability (%).

References

-

ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.

-

Stockert, J. C., et al. (2012). Assays for viability: a review. Acta Histochemica, 114(8), 785-796. (Grounding for CCK-8 vs MTT choice).

-

Oh, M. S., et al. (2012). Acaricidal toxicity of 2'-hydroxy-4'-methylacetophenone isolated from Angelicae koreana roots.[3] Journal of Agricultural and Food Chemistry, 60(14), 3606-3611. (Source for biological activity of the specific isomer class).

-

Qian, Z. J., et al. (2019). 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 cells via NF-κB signaling pathway.[4] Journal of Neuroimmunology, 330, 143-151.[4] (Key reference for 2-OH, 5-OMe analog mechanism).

-

Ulukaya, E., et al. (2004). Interference by anti-cancer chemotherapeutic agents in the MTT-tumor chemosensitivity assay.[1] Chemotherapy, 50(1), 43-50.[1] (Validation of chemical interference in tetrazolium assays).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols | PLOS One [journals.plos.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Claisen-Schmidt Condensation of 2-Hydroxy-5-methoxy-4-methylacetophenone

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the Claisen-Schmidt condensation, with a specific focus on improving the yield when using 2-Hydroxy-5-methoxy-4-methylacetophenone as the ketone substrate. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate the complexities of this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the Claisen-Schmidt condensation and why is it important?

The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen.[1][2][3] This base-catalyzed reaction is a cornerstone of synthetic organic chemistry, primarily used for the synthesis of α,β-unsaturated ketones, commonly known as chalcones.[4][5][6] Chalcones are crucial precursors in the biosynthesis of flavonoids and serve as versatile scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[4][5]

Q2: What is the fundamental mechanism of a base-catalyzed Claisen-Schmidt condensation?

The reaction proceeds through a two-part mechanism: an initial aldol addition followed by a dehydration (elimination) step.[7][8]

-

Enolate Formation: A strong base abstracts an acidic α-hydrogen from the ketone (2-Hydroxy-5-methoxy-4-methylacetophenone) to form a nucleophilic enolate ion.[8][9]

-

Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde.[8][9]

-

Aldol Addition: This attack forms a tetrahedral intermediate, which is then protonated to yield a β-hydroxy ketone (an aldol adduct).

-

Dehydration: The aldol adduct is readily dehydrated (loses a water molecule) under the basic conditions to form the final α,β-unsaturated ketone (chalcone). This final step is often irreversible and drives the reaction to completion due to the formation of a stable, extended conjugated system.[10]

Q3: Are there specific challenges associated with using 2-Hydroxy-5-methoxy-4-methylacetophenone?

Yes. The presence of a hydroxyl group at the ortho position (2'-hydroxy) introduces specific complexities. This phenolic proton is acidic and can be deprotonated by the base catalyst. This can sometimes lead to side reactions or the subsequent cyclization of the resulting chalcone into a flavanone, which can complicate the reaction mixture and reduce the yield of the desired chalcone.[11][12] Careful control of reaction conditions, particularly temperature and catalyst concentration, is crucial.

Troubleshooting Guide: Enhancing Reaction Yield

Q4: My reaction yield is very low or I'm getting no product. What are the common causes?

Low yields are a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Yield

Caption: A systematic workflow for troubleshooting low-yield Claisen-Schmidt reactions.

Detailed Breakdown of Potential Issues:

| Problem Area | Potential Cause | Recommended Solution & Explanation | References |

| Catalyst | Inactive or Inappropriate Catalyst: The choice and concentration of the base are critical. An insufficient amount leads to an incomplete reaction, while an excessively strong or concentrated base can promote side reactions. | Optimization: Perform small-scale trials to determine the optimal catalyst concentration. For hydroxyacetophenones, a strong base like NaOH or KOH is common. Consider using 20-40 mol% of solid NaOH for solvent-free methods or a 40% aqueous solution for reactions in alcohol. Ensure your base is fresh and not deactivated by atmospheric CO₂. | [1][12][13][14][15] |

| Temperature | Suboptimal Reaction Temperature: Temperature significantly affects both the reaction rate and selectivity. Low temperatures may lead to an incomplete reaction, while high temperatures can favor the formation of tars and other by-products. | Optimization: For 2'-hydroxychalcones, starting the reaction at a lower temperature (e.g., 0°C) often provides the best results in terms of yield and purity. Monitor the reaction by TLC and allow it to slowly warm to room temperature if the reaction is sluggish. | [1][12][13] |

| Solvent | Poor Solvent Choice: The solvent must effectively dissolve the reactants and the catalyst. Water in the solvent can sometimes hinder reactions, especially if using moisture-sensitive bases. | Optimization: Polar protic solvents like ethanol or methanol are standard choices as they dissolve both the reactants and catalysts like NaOH/KOH.[14] Isopropyl alcohol has also proven effective.[12] For a significant improvement in yield and reaction time, consider solvent-free grinding conditions. | [12][14] |

| Side Reactions | Formation of By-products: The presence of the 2'-hydroxy group can facilitate the intramolecular cyclization of the chalcone product to a flavanone. Other common side reactions include the self-condensation of the ketone and the Cannizzaro reaction of the aldehyde. | Optimization: To minimize flavanone formation, maintain a low reaction temperature. To prevent ketone self-condensation, add the aldehyde slowly to the mixture of the ketone and base.[1][13] Using an aldehyde without α-hydrogens is standard practice to prevent its self-condensation.[14] | [1][11][13][14] |

| Work-up & Purification | Product Loss During Isolation: Significant product can be lost during neutralization, washing, and recrystallization steps. | Optimization: After the reaction is complete, carefully neutralize the mixture with dilute acid (e.g., HCl) to a pH of ~2-3 to ensure complete precipitation of the chalcone.[4] Wash the crude product thoroughly with cold water to remove inorganic salts.[4][16] For recrystallization, use a minimal amount of hot solvent (95% ethanol is often effective) to avoid redissolving the product upon cooling. | [4][5][16] |

Q5: I am observing multiple products on my TLC plate. How can I improve selectivity?

The formation of multiple products is a common challenge stemming from competing side reactions.

Common Side Reactions in Claisen-Schmidt Condensation

Caption: The desired reaction pathway versus common competing side reactions.

Strategies to Enhance Selectivity:

-

Control Temperature: As mentioned, lower temperatures (0°C to room temperature) are highly recommended to disfavor side reactions, especially the cyclization to the flavanone.[12]

-

Order of Addition: To minimize the self-condensation of the acetophenone, a useful strategy is to slowly add the aromatic aldehyde to the reaction flask already containing the ketone and the base catalyst.[1][13]

-

Catalyst Concentration: High concentrations of a strong base can promote the Cannizzaro reaction if the aldehyde is susceptible.[14] Use the minimum effective concentration of the base determined through optimization trials.

-

Stoichiometry: Using a slight excess of the aldehyde can sometimes help ensure the complete consumption of the ketone enolate, potentially reducing ketone self-condensation. However, equimolar amounts are most commonly used.[13][17]

Optimized Experimental Protocols

Here we provide two detailed protocols: a classic base-catalyzed method in ethanol and a highly efficient solvent-free grinding method that often results in superior yields.

Protocol 1: Standard Base-Catalyzed Synthesis in Ethanol

This method is a reliable standard procedure for chalcone synthesis.

Workflow for Standard Chalcone Synthesis

Caption: Step-by-step workflow for the synthesis and purification of chalcones.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve 2-Hydroxy-5-methoxy-4-methylacetophenone (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in an appropriate volume of 95% ethanol.

-

Base Addition: Cool the solution in an ice bath to 0°C with continuous stirring. Slowly add a 40% aqueous solution of sodium hydroxide (NaOH) (approx. 2.5 equivalents) dropwise, ensuring the temperature remains low.[12][18]

-

Reaction: Stir the mixture vigorously at 0°C and allow it to slowly warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a thick precipitate.[12]

-

Work-up and Isolation: Once the starting material is consumed (as per TLC), pour the reaction mixture into a beaker of crushed ice and cold water.[17] Slowly acidify the mixture with dilute hydrochloric acid (HCl) until it is acidic to litmus paper (pH ~2-3).[4][17]

-

Purification: Collect the precipitated crude solid by vacuum filtration. Wash the solid thoroughly with several portions of cold water until the filtrate is neutral.[4][16] Dry the crude product completely. For final purification, recrystallize the solid from a minimal amount of hot 95% ethanol.[18]

Protocol 2: High-Yield Solvent-Free Synthesis by Grinding

This "green chemistry" approach often leads to significantly higher yields, shorter reaction times, and simpler work-up procedures.[19]

Step-by-Step Methodology:

-

Reactant Mixture: In a porcelain mortar, combine 2-Hydroxy-5-methoxy-4-methylacetophenone (1.0 eq), the aromatic aldehyde (1.0 eq), and powdered or pelletized sodium hydroxide (NaOH, 20 mol%).[1][15]

-

Grinding: Grind the solid mixture vigorously with a pestle. The reaction is often exothermic, and the mixture may turn into a thick, colored paste before solidifying.[1][16] The reaction is typically complete within 5-15 minutes.[16]

-

Work-up: Scrape the solid mass from the mortar and transfer it to a beaker. Add cold water and stir to dissolve the excess NaOH and any water-soluble impurities.[16]

-

Purification: Collect the crude chalcone by vacuum filtration. Wash the solid thoroughly with water until the filtrate is neutral.[16] The product obtained from this method is often of high purity, but recrystallization from ethanol can be performed if necessary.

References

-

PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from [Link]

-

All chemistry. (2020, July 24). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism [Video]. YouTube. Retrieved from [Link]

-

CUTM Courseware. (n.d.). CLAISEN-SCHMIDT CONDENSATION. Retrieved from [Link]

-

Scribd. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

-

BYJU'S. (n.d.). Claisen Condensation. Retrieved from [Link]

-

G, S., & R, B. (2018). Optimization of the reaction conditions for Claisen-Schmidt condensation. ResearchGate. Retrieved from [Link]

-

Climent, M., Corma, A., & Primo, J. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest. Semantic Scholar. Retrieved from [Link]

-

Royal Society of Chemistry. (2015, December 19). Catalyzed Claisen-Schmidt Reaction by Protonated Aluminate Mesoporous Silica Nanomaterial Focused on the (E)-Chalcone Synthesis. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]

-

Sayed, M., et al. (2014). An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Claisen–Schmidt condensation of HMF with acetophenone. Retrieved from [Link]

-

Your Chem Chanel. (2024, February 10). How to synthesize chalcones by Claisen-Schmidt condensation [Video]. YouTube. Retrieved from [Link]

-

ACS Publications. (2025, February 18). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. Retrieved from [Link]

-

Indian Journal of Chemistry. (n.d.). Claisen-Schmidt condensation under solvent-free conditions. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]

-

NPTEL - Special Lecture Series. (2023, September 14). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction [Video]. YouTube. Retrieved from [Link]

-

Rahman, A. F. M. M., et al. (2007). A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α. PMC. Retrieved from [Link]

-

Prezi. (2026, January 15). Claisen–Schmidt Condensation and Chalcone Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions of 1b with 2a. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Derivatives. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis of Chalcone From Benzaldehyde and Acetophenone. Retrieved from [Link]

-

Budiati, T. (n.d.). The Influence of Nitro Group on Synthesis of 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-on Derivatives via Claisen-Schmidt Condensation. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Patadiya, N., & Vaghela, V. (2022). An optimized method for synthesis of 2'hydroxy chalcone. Asian Journal of Research in Chemistry. Retrieved from [Link]

-

Hong, E. (n.d.). A Study of the Synthesis of 2'-Hydroxychalcones. Purdue University e-Pubs. Retrieved from [Link]

-

ResearchGate. (n.d.). Yields obtained in Claisen-Schmidt condensation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. prezi.com [prezi.com]

- 7. Claisen Schmidt Reaction Virtual Lab [praxilabs.com]

- 8. m.youtube.com [m.youtube.com]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. scribd.com [scribd.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ajrconline.org [ajrconline.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. youtube.com [youtube.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

Technical Support Center: Synthesis of Chalcones from Hydroxyacetophenones

Welcome to the Technical Support Center for the synthesis of chalcones from hydroxyacetophenones. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this important chemical transformation. Our goal is to equip you with the knowledge to not only identify and solve problems but also to understand the underlying chemical principles to optimize your synthetic strategies.

Introduction to the Claisen-Schmidt Condensation

The synthesis of chalcones, which are valuable precursors for flavonoids and other biologically active compounds, is most commonly achieved through the Claisen-Schmidt condensation.[1][2] This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde.[1][2] When using hydroxyacetophenones as starting materials, the presence of the hydroxyl group introduces specific challenges that can lead to the formation of undesired side products, impacting yield and purity. This guide will focus on troubleshooting these specific issues.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and I have a low yield of the desired chalcone. What are the common causes?

A1: Low yields can stem from several factors. Firstly, ensure your reagents are pure, as impurities can inhibit the reaction.[3] The choice and concentration of the base are critical; an insufficient amount may lead to an incomplete reaction, while an excessively strong base can promote side reactions.[3] Suboptimal temperature can also be a cause; while higher temperatures can favor the dehydration step to form the chalcone, they can also increase the rate of side product formation.[4]

Q2: I am observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the selectivity?

A2: The formation of multiple products is a common issue arising from side reactions. To enhance selectivity, consider the following:

-

Controlled Reagent Addition: Slowly adding the aldehyde to a mixture of the hydroxyacetophenone and base can minimize the self-condensation of the ketone.[4]

-

Temperature Control: Running the reaction at a lower temperature can favor the desired Claisen-Schmidt condensation over competing side reactions.[4]

-

Choice of Base: Using a milder base can sometimes suppress unwanted reactions.

Q3: My 2'-hydroxychalcone seems to be converting into another product upon workup or purification. What could be happening?

A3: 2'-Hydroxychalcones are prone to intramolecular cyclization to form the corresponding flavanone, especially under acidic or basic conditions.[5][6] This is a common issue and is discussed in detail in the Troubleshooting Guide below.

Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a detailed analysis of the most common side products encountered during the synthesis of chalcones from hydroxyacetophenones, along with actionable troubleshooting steps.

Side Product 1: Flavanones (from 2'-Hydroxyacetophenones)

The presence of a hydroxyl group at the ortho-position of the acetophenone (a 2'-hydroxyacetophenone) provides a reactive site for intramolecular cyclization of the initially formed chalcone to yield a flavanone.[7][8]

Causality: The reaction proceeds via an intramolecular Michael addition, where the hydroxyl group acts as a nucleophile, attacking the β-carbon of the α,β-unsaturated ketone system of the chalcone. This cyclization is often catalyzed by both acid and base.[6]

Visualizing the Mechanism: Intramolecular Cyclization to Flavanone

Caption: Mechanism of base-catalyzed intramolecular cyclization of a 2'-hydroxychalcone to a flavanone.

Mitigation Strategies:

-

Protecting the Hydroxyl Group: The most effective way to prevent cyclization is to protect the hydroxyl group before the Claisen-Schmidt condensation. Common protecting groups for phenols that are stable to basic conditions include methyl ethers or benzyl ethers.[9][10] The protecting group can then be removed after the chalcone is formed.

Experimental Protocol: Protection of Hydroxyl Group (General)

-